molecular formula C16H14FN5O2 B7633127 2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide

2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide

Cat. No. B7633127
M. Wt: 327.31 g/mol
InChI Key: FLDNJEFFMUBSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family, which is known for its pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide can modulate the levels of various biochemical markers, such as cytokines, growth factors, and neurotransmitters. It has also been found to have a positive impact on various physiological parameters, such as blood pressure, heart rate, and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide in lab experiments is its high potency and selectivity. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile.

Future Directions

There are several potential future directions for the research on 2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide. These include further studies on its mechanism of action, toxicity, and safety profile, as well as its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
In conclusion, 2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide is a promising chemical compound with potential therapeutic applications in the field of medicine. Further research is needed to fully understand its mechanism of action, toxicity, and safety profile, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide involves the reaction of 2-fluoro-6-hydroxybenzoic acid with 1-(1-phenyltetrazol-5-yl)ethan-1-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product.

Scientific Research Applications

2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-10(18-16(24)14-12(17)8-5-9-13(14)23)15-19-20-21-22(15)11-6-3-2-4-7-11/h2-10,23H,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDNJEFFMUBSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide

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